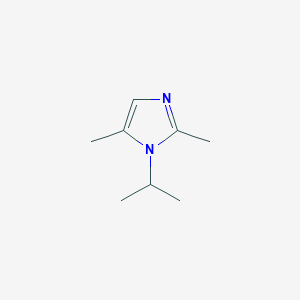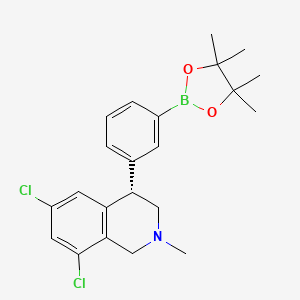![molecular formula C9H9NO2 B12949624 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is a heterocyclic compound that features a spiro linkage between a benzoisoxazole and a cyclopropane ring. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoisoxazole derivatives with cyclopropane carboxylic acid in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium iodide, acetone, and heat.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoxazole rings.
Substitution: Halogenated derivatives with substituted isoxazole rings.
Aplicaciones Científicas De Investigación
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
(S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one: Exhibits anticancer properties.
Uniqueness
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2 |
Clave InChI |
WHECVNUHEYMGIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(=O)CC3=C2ON=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
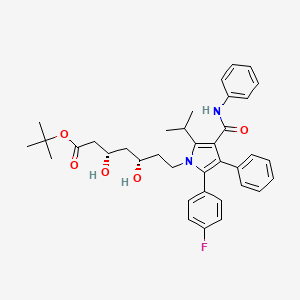
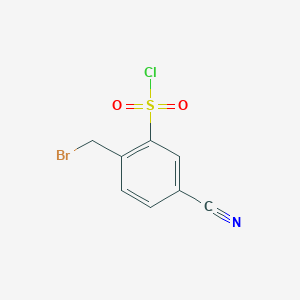
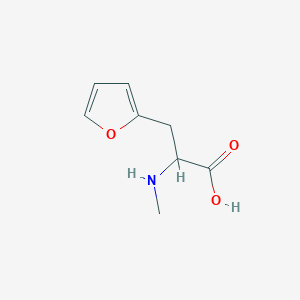
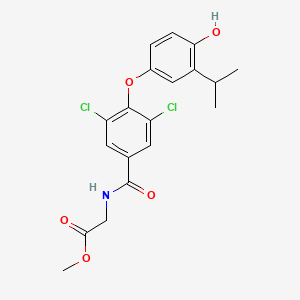

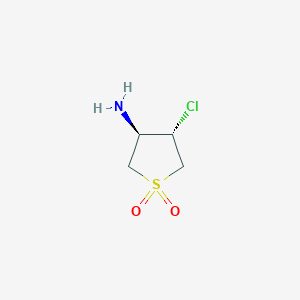
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)



